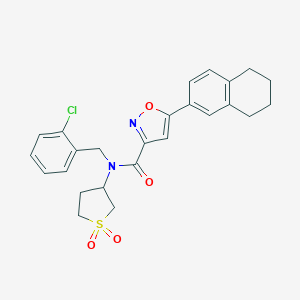
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter release and synaptic plasticity. It may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to enhance synaptic plasticity and memory formation in animal models. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide in lab experiments is its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. This compound may also have potential as a drug discovery tool for the identification of novel drug targets. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
未来方向
There are several future directions for the study of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. Further studies are also needed to fully elucidate the mechanism of action of this compound and to identify its potential drug targets.
合成方法
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide involves several steps. The first step is the preparation of 5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxylic acid. This is followed by the reaction of the acid with thionyl chloride and then with tetrahydrothiophene. The resulting product is then reacted with 2-chlorobenzylamine to give the final product.
科学研究应用
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. In pharmacology, this compound has been investigated for its potential as a drug discovery tool for the identification of novel drug targets.
属性
分子式 |
C25H25ClN2O4S |
|---|---|
分子量 |
485 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-8-4-3-7-20(22)15-28(21-11-12-33(30,31)16-21)25(29)23-14-24(32-27-23)19-10-9-17-5-1-2-6-18(17)13-19/h3-4,7-10,13-14,21H,1-2,5-6,11-12,15-16H2 |
InChI 键 |
YVOXCSXMSPNICX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5CCS(=O)(=O)C5 |
规范 SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5CCS(=O)(=O)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)
![Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B264175.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B264203.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)

![(6Z)-6-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264229.png)